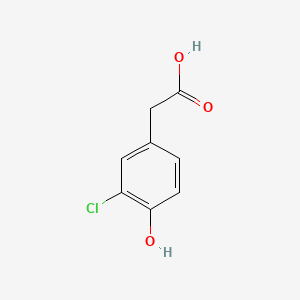

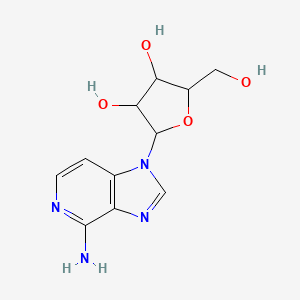

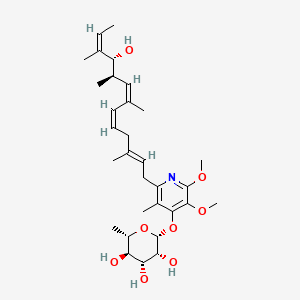

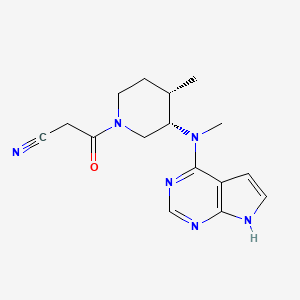

7-N-(4-Hydroxyphenyl)mitomycin C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-N-(4-Hydroxyphenyl)mitomycin C is a bioactive chemical.

Applications De Recherche Scientifique

Hematologic Toxicity Comparison

7-N-(p-Hydroxyphenyl)mitomycin C (M-83) exhibits significantly lower hematologic toxicity compared to Mitomycin C (MMC), particularly in myelosuppression and leukopenia. M-83 causes milder bone marrow damage and faster recovery from myelosuppression, resulting in a higher white blood cell count compared to MMC (Kobayashi et al., 1981).

DNA Alkylation and Binding

M-83 binds to DNA in vivo and chemically after reductive activation, showing preferential binding to the adenine moiety in DNA. This results in two modified nucleotides, suggesting its potential in DNA interaction studies (Hashimoto et al., 1982).

Enzyme Immunoassay Development

An enzyme immunoassay for M-83 has been developed, providing a sensitive method for detecting this anticancer drug in serum. This assay is monospecific to M-83 and shows minimal cross-reactivity with other mitomycin analogues (Fujiwara et al., 1984).

Pharmacokinetics in Tumor Xenografts

M-83 has shown positive antitumor effects against various human tumor xenografts. Its serum level and pharmacokinetics were studied, revealing a biphasic elimination with a specific half-life, and the concentration in tumors correlated with drug efficacy (Asanuma, 1985).

Antitumor Activity

M-83 demonstrates higher antitumor activity compared to MMC in various tumor models. It has been effective against ascites sarcoma, fibrosarcoma, melanoma, leukemia, and lymphoma, often with a higher chemotherapeutic ratio than MMC (Imai et al., 1980).

Inhibition of Murine Immune Response

M-83 shows immunosuppressive activities, inducing a transient reduction in plaque-forming cell production and delayed-type hypersensitivity reactions. Its suppressive effect is milder and recovery from immunosuppression is faster compared to MMC (Okabe et al., 1982).

DNA Strand Scission Activities

M-83 exhibits higher DNA strand scission activity and phage inactivation against single- and double-stranded DNAs than MMC. It also requires reduction for action and involves oxygen radicals in DNA strand scission (Ueda et al., 1982).

Propriétés

Numéro CAS |

70343-57-6 |

|---|---|

Nom du produit |

7-N-(4-Hydroxyphenyl)mitomycin C |

Formule moléculaire |

C21H21N4O7- |

Poids moléculaire |

426.4 g/mol |

Nom IUPAC |

[(4S,6S,7R,8S)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |

InChI |

InChI=1S/C21H22N4O6/c1-9-15(23-10-3-5-11(26)6-4-10)18(28)14-12(8-31-20(22)29)21(30-2)19-13(24-19)7-25(21)16(14)17(9)27/h3-6,12-13,19,23-24,26H,7-8H2,1-2H3,(H2,22,29)/t12-,13+,19+,21-/m1/s1 |

Clé InChI |

UGBKJIQCOWXUSC-UHFFFAOYSA-M |

SMILES isomérique |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O |

SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O |

SMILES canonique |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

7-N-(4-hydroxyphenyl)mitomycin C 7-N-(p-hydroxyphenyl)-mitomycin C 7-N-PHPMC KW 2083 NSC 278891 NSC-278891 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.